6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

Lipophilicity Drug Design ADME

6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile (IUPAC: 4-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzonitrile) is a fluorinated biphenyl carbonitrile featuring a phenolic hydroxyl group ortho to the nitrile on one ring and a para-trifluoromethoxy substituent on the distal ring. With a molecular weight of 279.21 g/mol and a computed XLogP3-AA of 4.1, it occupies a distinct lipophilicity space relative to its des-hydroxy and methoxy analogs.

Molecular Formula C14H8F3NO2
Molecular Weight 279.21 g/mol
CAS No. 450842-75-8
Cat. No. B3138273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile
CAS450842-75-8
Molecular FormulaC14H8F3NO2
Molecular Weight279.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=CC(=C2)C#N)O)OC(F)(F)F
InChIInChI=1S/C14H8F3NO2/c15-14(16,17)20-11-4-2-10(3-5-11)12-7-9(8-18)1-6-13(12)19/h1-7,19H
InChIKeyIPTSWINFJUSXCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile (CAS 450842-75-8): Procurement-Relevant Physicochemical and Structural Profile


6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile (IUPAC: 4-hydroxy-3-[4-(trifluoromethoxy)phenyl]benzonitrile) is a fluorinated biphenyl carbonitrile featuring a phenolic hydroxyl group ortho to the nitrile on one ring and a para-trifluoromethoxy substituent on the distal ring . With a molecular weight of 279.21 g/mol and a computed XLogP3-AA of 4.1, it occupies a distinct lipophilicity space relative to its des-hydroxy and methoxy analogs . It serves as a validated intermediate in the synthesis of the clinical-stage farnesyltransferase inhibitor ABT-100, distinguishing it from generic biphenyl carbonitriles .

Why 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile Cannot Be Replaced by Generic Biphenyl Carbonitrile Analogs


Class-level substitution of 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile with des-hydroxy (CAS 157788-40-4) or methoxy (CAS 2806972-05-2) analogs fails on three quantifiable axes. The hydroxyl group reduces lipophilicity by ΔLogP –0.3 relative to both analogs , increases topological polar surface area by +20.3 Ų (vs. des-hydroxy analog) and +11.0 Ų (vs. methoxy analog) , and introduces a hydrogen bond donor absent in comparators . These differences directly impact solubility, permeability, and target engagement in biological systems, while the hydroxyl functionality is chemically essential for the downstream etherification required to construct ABT-100 and related farnesyltransferase inhibitors .

Quantitative Differentiation Evidence for 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile


Reduced Lipophilicity (XLogP3-AA) of the Hydroxyl-Containing Scaffold vs. Des-Hydroxy and Methoxy Analogs

The target compound exhibits a computed XLogP3-AA of 4.1, compared to 4.4 for both the des-hydroxy analog 4-[4-(trifluoromethoxy)phenyl]benzonitrile (CAS 157788-40-4) and the methoxy analog 6-methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile (CAS 2806972-05-2) . The ΔLogP of –0.3 indicates measurably higher hydrophilicity for the target compound.

Lipophilicity Drug Design ADME

Topological Polar Surface Area (TPSA) Expansion from the Hydroxyl Substituent

The target compound has a computed TPSA of 53.3 Ų, versus 33.0 Ų for the des-hydroxy analog (CAS 157788-40-4) and 42.3 Ų for the methoxy analog (CAS 2806972-05-2) . The absolute increase of +20.3 Ų and +11.0 Ų, respectively, is driven by the hydroxyl group's contribution to hydrogen bond acceptor surface area.

Polar Surface Area Permeability Drug-Likeness

Hydrogen Bond Donor Capability Enabling Specific Target Interactions

Unlike the des-hydroxy and methoxy analogs which lack hydrogen bond donor capacity (HBD count = 0), the target compound possesses one hydrogen bond donor (HBD count = 1) from the phenolic –OH . This donor enables specific hydrogen bond interactions with protein backbone or side-chain residues that are sterically inaccessible to the methoxy analog.

Hydrogen Bond Donor Molecular Recognition Kinase Inhibitor Design

Validated Intermediate for the Clinical Farnesyltransferase Inhibitor ABT-100

The target compound is explicitly utilized as the biaryl-fluoride coupling partner in the asymmetric synthesis of ABT-100, a potent (IC50 = 0.620 nM in [3H]FPP incorporation assay) and orally bioavailable farnesyltransferase inhibitor that reached clinical development (CAS 450839-40-4) . The hydroxyl group serves as the critical nucleophilic handle for the stereoselective etherification step, a functionality absent in des-hydroxy and methoxy analogs that renders them synthetically incompetent for this route .

Farnesyltransferase Inhibitor ABT-100 Oncology

Optimal Procurement Scenarios for 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile


Farnesyltransferase Inhibitor Lead Optimization and ABT-100 Analog Synthesis

The compound is the mandatory biaryl intermediate for constructing ABT-100 and its structural analogs . Its phenolic hydroxyl is the sole nucleophilic site for the stereoselective etherification that installs the imidazole-bearing side chain, making it irreplaceable for any medicinal chemistry program targeting farnesyltransferase with this scaffold. The quantitative lipophilicity (XLogP 4.1) and TPSA (53.3 Ų) properties align with the physicochemical profile of orally bioavailable FTase inhibitors .

Physicochemical Property Tuning in Biphenyl-Based Kinase Inhibitor Scaffolds

For kinase inhibitor programs where a biphenyl core with a para-trifluoromethoxy group is desired, the hydroxyl substitution offers a measurable –0.3 LogP reduction and +20.3 Ų TPSA increase compared to the des-hydroxy analog . This profile is advantageous for reducing hERG binding (correlated with high LogP) and improving solubility while maintaining the electron-withdrawing character of the OCF3 group for target engagement. The hydrogen bond donor capability further enables specific hinge-region contacts in kinase ATP-binding sites .

Development of CNS-Excluded Peripheral Agents

With a TPSA of 53.3 Ų, the compound falls within the favorable range for peripheral restriction (generally TPSA > 50 Ų reduces passive CNS penetration) . This makes it a strategic choice for designing anti-cancer or anti-inflammatory agents where CNS side effects must be minimized, in contrast to the methoxy analog (TPSA 42.3 Ų) which may exhibit higher brain penetration.

Synthetic Methodology Development for Trifluoromethoxy Biphenyls

The compound serves as a well-characterized substrate for developing new O–CF3 bond-forming reactions, Suzuki coupling conditions, and chemoselective oxidation/reduction protocols . Its three distinct functional groups (phenol, nitrile, trifluoromethoxy) provide orthogonal reactivity handles for methodology studies, and its PubChem-validated analytical data (InChIKey, exact mass 279.05071298 Da) facilitate unambiguous reaction monitoring by LC-MS .

Quote Request

Request a Quote for 6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.